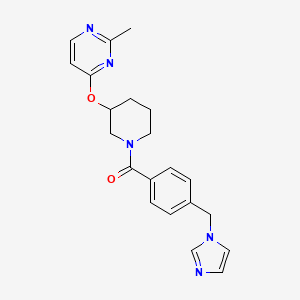

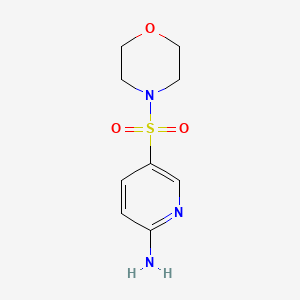

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone," is a complex molecule that appears to be related to various pharmacologically active compounds. The related compounds have been studied for their potential as non-peptidic selective delta-opioid agonists, which could have anxiolytic and antidepressant properties . Additionally, the structural motif of the imidazole ring linked to a phenyl group is a common feature in compounds with significant biological activity .

Synthesis Analysis

The synthesis of related compounds, such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has been described in the literature. These compounds were prepared and their affinities for delta-, micro-, and kappa-opioid receptors were reported . Another study focused on the synthesis of compounds where a nitropyridine group reacts with triethylamine to yield imidazo[1,2-a]pyridines and indoles, indicating the versatility of reactions involving imidazole derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For instance, a compound with a piperidine ring linked to a phenyl group was found to adopt a chair conformation, with a distorted tetrahedral geometry around the sulfur atom. This structure was stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of imidazole-containing compounds can lead to the formation of various products depending on the substituents and reaction conditions. For example, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can result in the formation of imidazo[1,2-a]pyridines and indoles, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied, revealing insights into their stability and electronic properties. For example, thermal studies of a related compound showed stability in a specific temperature range, and theoretical calculations such as density functional theory were used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . Additionally, the molecular electrostatic potential map identified reactive sites on the molecular surface, which could be relevant for understanding the reactivity of the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Optical Properties

One study outlines the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives via a one-pot, three-component condensation process. These compounds exhibit significant optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Reaction Mechanisms

Research on the reaction of hemimonothioacetals demonstrates a method for synthesizing 1,5-disubstituted-2,4-imidazolidinediones, providing insights into novel synthesis pathways for potentially pharmacologically relevant compounds (Jian, 1997).

Synthesis of Pharmacophores

Another study describes a new method for the preparation of (2-aminopyridin-4-yl)methanol , a popular 2-aminopyridine used as a pharmacophore in various bioactive compounds. This method offers a more efficient, one-pot synthesis approach, highlighting the compound's relevance in medicinal chemistry (Lifshits et al., 2015).

Anticancer and Antimicrobial Applications

Research into synthesis and biological evaluation of heterocyclic compounds has shown that certain derivatives can exhibit significant anticancer and antimicrobial activities. This highlights the potential pharmaceutical applications of these compounds in treating various diseases (Katariya et al., 2021).

Molecular Docking Studies

Molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents provide insights into the molecular interactions that underpin their biological activities. This research underscores the compound's potential in designing more effective drugs (Katariya et al., 2021).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . They are used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-16-23-9-8-20(24-16)28-19-3-2-11-26(14-19)21(27)18-6-4-17(5-7-18)13-25-12-10-22-15-25/h4-10,12,15,19H,2-3,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNMLBUVXUAMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)